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molecular formula C13H11FO B1601810 1-Fluoro-4-methyl-2-phenoxybenzene CAS No. 74483-53-7

1-Fluoro-4-methyl-2-phenoxybenzene

Cat. No. B1601810
M. Wt: 202.22 g/mol
InChI Key: ILKFYEKKPVEUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044090B2

Procedure details

Combine 4-fluoro-1-methyl-3-phenoxybenzene (2.43 g, 12.0 mmol), N-bromosuccinimide (4.92 g, 27.6 mmol), benzoyl peroxide (408 mg, 1.68 mmol), and carbon tetrachloride (55 mL). Heat the mixture at reflux temperature for 6.5 h and cool to 0° C. for 64 h. Filter the solids and concentrate the filtrate. Dissolve the residue in chloroform and wash with ice cold sodium carbonate solution. Dry the chloroform solution over sodium sulfate, filter and concentrate under reduced pressure. Dissolve the residue in acetonitrile (50 mL) and add 4-methylmorpholine-4-oxide (4.6 g, 39.1 mmol) and powdered 4 Å sieves (200 mg). Stir at ambient temperature for 20 h, filter and concentrate. Purify by silica gel chromatography (5%, 30% ethyl acetate/hexanes) to give 220 mg (8%) of the title compound: MS (m/e): 216 (M+).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step Two
Quantity
408 mg
Type
reactant
Reaction Step Three
Quantity
4.6 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
solvent
Reaction Step Five
Yield
8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.BrN1C(=[O:22])CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C[N+]1([O-])CCOCC1>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:22])=[CH:4][C:3]=1[O:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C)OC1=CC=CC=C1
Step Two
Name
Quantity
4.92 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
408 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
4.6 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Five
Name
Quantity
55 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir at ambient temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 6.5 h
Duration
6.5 h
FILTRATION
Type
FILTRATION
Details
Filter the solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in chloroform
WASH
Type
WASH
Details
wash with ice cold sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the chloroform solution over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in acetonitrile (50 mL)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography (5%, 30% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=C(C=C(C=O)C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 8.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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